FX-11

Übersicht

Beschreibung

FX11 is a potent, selective, reversible, and competitive inhibitor of lactate dehydrogenase A (LDHA). It has a Ki value of 8 μM and is known to reduce ATP levels, induce oxidative stress, and promote reactive oxygen species (ROS) production, leading to cell death. FX11 has shown significant antitumor activity in lymphoma and pancreatic cancer xenografts .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von FX11 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließenden Kupplungsreaktionen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die bestimmte Reagenzien und Katalysatoren verwenden .

Industrielle Produktionsverfahren

Die industrielle Produktion von FX11 folgt Standardprotokollen für die Synthese von niedermolekularen Inhibitoren. Dies beinhaltet die großtechnische organische Synthese, die Reinigung und die Qualitätskontrolle, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten. Die Produktionsverfahren sind auf Skalierbarkeit und Kosteneffizienz optimiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FX11 unterliegt hauptsächlich Reaktionen, die für organische Verbindungen typisch sind, darunter:

Oxidation: FX11 kann Oxidationsreaktionen unterliegen, die zur Bildung von oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können FX11 in reduzierte Formen umwandeln.

Substitution: FX11 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile und Elektrophile unter geeigneten Bedingungen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von FX11 führen kann .

Wissenschaftliche Forschungsanwendungen

FX11 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um Stoffwechselwege und Enzyminhibition zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf den Zellstoffwechsel und oxidativen Stress.

Medizin: In der Krebsforschung auf sein Potenzial als Antitumormittel untersucht.

Industrie: Anwendung bei der Entwicklung neuer Therapeutika und der Arzneimittelforschung

Wirkmechanismus

FX11 entfaltet seine Wirkung durch Hemmung der Lactatdehydrogenase A (LDHA), einem Enzym, das an der Umwandlung von Pyruvat zu Lactat beteiligt ist. Durch die Hemmung von LDHA senkt FX11 den ATP-Spiegel, induziert oxidativen Stress und fördert die ROS-Produktion, was zum Zelltod führt. Dieser Mechanismus ist besonders effektiv in Krebszellen, die für die Energiegewinnung stark auf die Glykolyse angewiesen sind .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Mechanism of Action:

FX-11 inhibits LDHA, leading to a reduction in lactate production and a shift in cellular metabolism from aerobic glycolysis to oxidative phosphorylation. This metabolic reprogramming can induce apoptosis (programmed cell death) in cancer cells.

Case Studies:

- Melanoma: In studies involving melanoma cell lines (e.g., 624Mel and Wm3248), this compound was shown to significantly inhibit cell growth. Notably, it increased both oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), indicating its role as a mitochondrial uncoupler rather than a traditional LDHA inhibitor .

- Neuroblastoma: this compound effectively blocked aerobic glycolysis in neuroblastoma cell lines, leading to decreased lactate production and cell cycle arrest. Treatment with this compound resulted in significant apoptosis in MYCN-amplified neuroblastoma cells, demonstrating its potential as an anti-cancer agent .

Data Table: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Lactate Production Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|---|

| 624Mel | 20 | 80 | 60 |

| Wm3248 | 25 | 75 | 55 |

| BE(2)-C | 10 | 32 | 70 |

| SK-N-AS | 10 | 89 | 80 |

Infectious Disease Research

Mycobacterium tuberculosis:

this compound has also been investigated for its effects on Mycobacterium tuberculosis. While it did not significantly inhibit bacterial growth in vitro under aerobic conditions, it modestly reduced pulmonary bacterial burden in C57BL/6J mice models . This suggests potential applications in enhancing the efficacy of existing tuberculosis treatments.

Mechanistic Insights

This compound's ability to alter metabolic pathways extends beyond mere inhibition of LDHA. Its action leads to:

Wirkmechanismus

FX11 exerts its effects by inhibiting lactate dehydrogenase A (LDHA), an enzyme involved in the conversion of pyruvate to lactate. By inhibiting LDHA, FX11 reduces ATP levels, induces oxidative stress, and promotes ROS production, leading to cell death. This mechanism is particularly effective in cancer cells, which rely heavily on glycolysis for energy production .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gossypol: Ein weiterer LDHA-Inhibitor mit Antitumoraktivität.

Oxamat: Ein Pyruvat-Analogon, das LDHA hemmt.

Galloflavin: Ein nicht-kompetitiver Inhibitor von LDHA.

Einzigartigkeit von FX11

FX11 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als LDHA-Inhibitor. Es hat in präklinischen Modellen eine signifikante Antitumoraktivität gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung in der Krebstherapie macht .

Biologische Aktivität

FX-11 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), a key enzyme involved in the process of aerobic glycolysis. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly neuroblastoma, due to its ability to inhibit tumor growth and induce apoptosis.

This compound functions as a reversible and competitive inhibitor of LDHA, with a reported inhibition constant () of approximately 8 μM . By blocking LDHA, this compound disrupts the conversion of pyruvate to lactate, thereby inhibiting aerobic glycolysis. This metabolic shift is particularly detrimental to cancer cells that rely heavily on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect.

In Vitro Studies

- Neuroblastoma Cell Lines : A study demonstrated that this compound significantly inhibited aerobic glycolysis and cell proliferation in several neuroblastoma cell lines. Specifically, it reduced lactate production by 89% in high LDHA-expressing cell lines (SK-N-AS and LAN-1) and 32% in a low LDHA-expressing line (BE(2)-C) at a concentration of 10 μM .

- Cell Cycle Arrest and Apoptosis : this compound treatment resulted in G1 cell cycle arrest and induced apoptosis, as evidenced by the cleavage of PARP and Caspase 3 in treated cells . The compound's ability to activate AMP-activated protein kinase (AMPK) further suggests a broader impact on cellular metabolism beyond glycolysis .

- Other Cancer Types : this compound has shown preclinical efficacy in other cancer types, including lymphoma, pancreatic cancer, osteosarcoma, and prostate cancer. In these contexts, it has been observed to inhibit cell proliferation and alter energy metabolism significantly .

Data Table: Summary of this compound Biological Activity

| Cell Line | LDHA Expression | Lactate Inhibition (%) | Cell Cycle Effect | Apoptosis Induction |

|---|---|---|---|---|

| SK-N-AS | High | 89% | G1 Arrest | Yes |

| LAN-1 | High | 95% | G1 Arrest | Yes |

| BE(2)-C | Low | 32% | G1 Arrest | Yes |

| BxPc-3 | Moderate | Not specified | Not specified | Yes |

| MIA PaCa-2 | Moderate | Not specified | Not specified | Yes |

Case Studies

Case Study 1: Neuroblastoma Treatment

In an experimental setup involving MYCN-amplified neuroblastoma cell lines, this compound was administered at concentrations ranging from 10 μM to 20 μM. The results indicated that all tested lines underwent significant growth arrest and apoptosis upon treatment with this compound, underscoring its potential as a therapeutic agent against aggressive neuroblastoma .

Case Study 2: Pancreatic Cancer

In pancreatic cancer cell lines BxPc-3 and MIA PaCa-2, this compound demonstrated inhibition of cell proliferation at concentrations up to 100 μM over a period of 72 hours. The mechanism involved alterations in cellular energy metabolism, leading to decreased ATP levels and subsequent cell death .

Eigenschaften

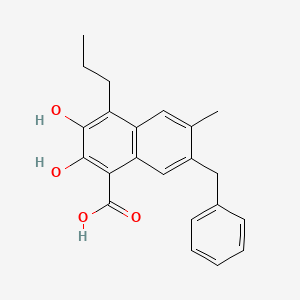

IUPAC Name |

7-benzyl-2,3-dihydroxy-6-methyl-4-propylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-3-7-16-17-10-13(2)15(11-14-8-5-4-6-9-14)12-18(17)19(22(25)26)21(24)20(16)23/h4-6,8-10,12,23-24H,3,7,11H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPYVYFMCKYFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213971-34-7 | |

| Record name | 3-Dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213971347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.